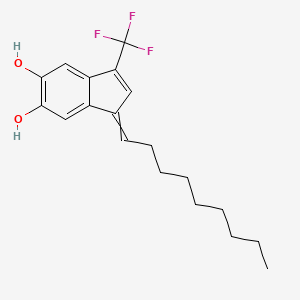
1-Nonylidene-3-(trifluoromethyl)indene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-E64FC26 is a compound that exhibits geometric isomerism, where the substituents around the double bond can be arranged in either the same side (Z) or opposite sides (E)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-E64FC26 typically involves the use of specific alkenes and appropriate reagents to induce the formation of the double bond with the desired geometric configuration. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the correct isomer is formed. For instance, the use of palladium-catalyzed coupling reactions can be employed to achieve the desired configuration.
Industrial Production Methods
In an industrial setting, the production of (E/Z)-E64FC26 may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process, ensuring consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-E64FC26 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one substituent with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(E/Z)-E64FC26 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which (E/Z)-E64FC26 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E/Z)-Butene: Another compound exhibiting geometric isomerism with similar structural properties.
(E/Z)-2-Pentene: Shares the characteristic of geometric isomerism and is used in similar research applications.
Uniqueness
(E/Z)-E64FC26 is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C19H23F3O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-nonylidene-3-(trifluoromethyl)indene-5,6-diol |
InChI |
InChI=1S/C19H23F3O2/c1-2-3-4-5-6-7-8-9-13-10-16(19(20,21)22)15-12-18(24)17(23)11-14(13)15/h9-12,23-24H,2-8H2,1H3 |
InChI Key |
OWYMWLCFHDHVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C1C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


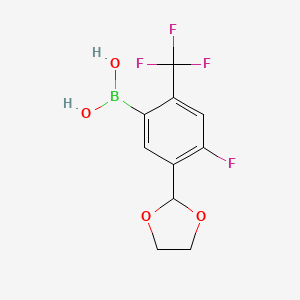



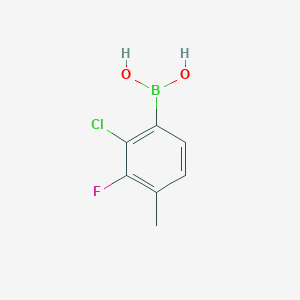
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)


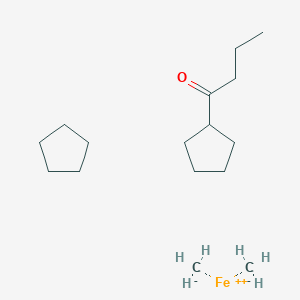
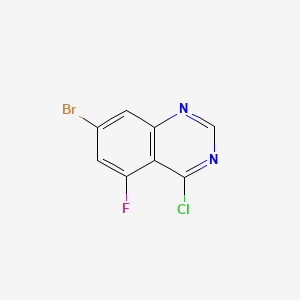
![5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14029415.png)
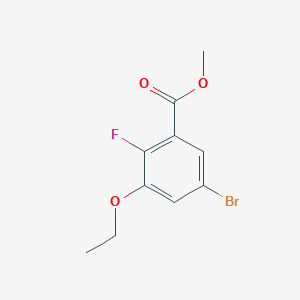
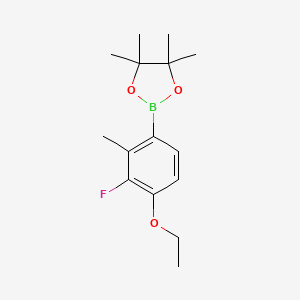
![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)
